Rotatable Bond Count and Conformational Restriction
The target compound possesses exactly 1 rotatable bond (the C–C bond between the benzodioxole ring and the hydantoin C5 position), whereas the closest commercial analog 5-methyl-5-piperonylhydantoin (CAS 26332-10-5) possesses 2 rotatable bonds due to the insertion of a methylene (-CH₂-) linker between the benzodioxole and hydantoin moieties [1]. This single-bond difference reduces the number of accessible low-energy conformers and increases the entropic penalty of binding for targets requiring a specific bound-state geometry, a feature that can translate into improved binding selectivity in target-based screening campaigns [2].
| Evidence Dimension | Number of rotatable bonds (conformational degrees of freedom) |
|---|---|
| Target Compound Data | 1 rotatable bond |
| Comparator Or Baseline | 5-Methyl-5-piperonylhydantoin (CAS 26332-10-5): 2 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (50% reduction in rotational degrees of freedom between the aryl and hydantoin substructures) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) for the target; structural analysis of the CH₂-linked analog based on IUPAC name 5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione |
Why This Matters
Lower conformational entropy upon binding can yield improved target selectivity and is a key consideration when this scaffold is used as a fragment or core for medicinal chemistry optimization, directly affecting the choice between the direct-attachment and methylene-linked benzodioxole hydantoin building blocks.
- [1] PubChem Compound Summary CID 2829817. Rotatable Bond Count: 1, Computed by Cactvs 3.4.8.24. https://pubchem.ncbi.nlm.nih.gov/compound/2829817 View Source
- [2] Rotationally restricted mimics of rigid molecules: nonspirocyclic hydantoin aldose reductase inhibitors. Semantic Scholar. Conformational restriction is a recognized strategy for improving hydantoin target selectivity. View Source
